molecular formula C7H9NO B091911 1-(4-methyl-1H-pyrrol-3-yl)ethanone CAS No. 18818-30-9

1-(4-methyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B091911
CAS No.: 18818-30-9
M. Wt: 123.15 g/mol
InChI Key: CBTWAEGIWMBHTC-UHFFFAOYSA-N
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Description

1-(4-methyl-1H-pyrrol-3-yl)ethanone is a natural product found in Penicillium citreonigrum with data available.

Scientific Research Applications

Heterocyclic Synthesis and Chromophore Development

1-(4-methyl-1H-pyrrol-3-yl)ethanone has been utilized in the synthesis of novel heterocyclic chalcone derivatives. These derivatives, incorporating a thieno[2,3-d]pyrimidine-based chromophore, have been applied in dyeing polyester fibers, showcasing a range of hues from greenish-yellow to orange. Their spectral characteristics and colorimetric assessment suggest potential applications in textile industry and color science (Ho & Yao, 2013).

Antibacterial Agent Synthesis

In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antibacterial properties. This research signifies the compound's potential as a precursor in developing new classes of antibacterial agents (Chinnayya et al., 2022).

Antiviral Activity Exploration

The compound has been employed in the synthesis of heterocyclic compounds with potential antiviral activities. Studies have indicated that these derivatives could be effective against viruses like HSV1 and HAV-MBB, showcasing its significance in antiviral drug development (Attaby et al., 2006).

Nanocatalysis in Organic Synthesis

Research has also explored the use of this compound in nanocatalysis. It has been incorporated in one-pot syntheses of highly substituted pyrroles using nano copper oxide, highlighting its role in facilitating efficient and sustainable chemical syntheses (Saeidian et al., 2013).

Quantum Mechanical Modeling

The compound's derivatives have been subjected to quantum mechanical modeling to study their reactivities, structures, and vibrational properties. Such studies are crucial in understanding the electronic properties and potential applications in materials science (Cataldo et al., 2014).

Corrosion Inhibition Research

This compound has been synthesized and studied for its corrosion inhibition properties. This research provides insights into its potential application in protecting metals and alloys against corrosion, which is significant in industrial maintenance (Louroubi et al., 2019).

Mechanism of Action

The mechanism of action for 1-(4-methyl-1H-pyrrol-3-yl)ethanone is not available in the search results .

Safety and Hazards

This compound is labeled with the GHS07 pictogram . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, spray, vapors, and washing hands thoroughly after handling .

Future Directions

The future directions for the use and study of 1-(4-methyl-1H-pyrrol-3-yl)ethanone are not available in the search results .

Properties

IUPAC Name

1-(4-methyl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-8-4-7(5)6(2)9/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTWAEGIWMBHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351381
Record name 1-(4-methyl-1H-pyrrol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18818-30-9
Record name 1-(4-methyl-1H-pyrrol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18818-30-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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